molecular formula C19H17N3O3S B15207356 3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid

3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid

Cat. No.: B15207356
M. Wt: 367.4 g/mol
InChI Key: UYXCSEHUAJNVQT-GZTJUZNOSA-N
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Description

3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Thioacrylic Acid Formation: The final step involves the reaction of the benzyloxyphenyl intermediate with the triazole derivative under acidic or basic conditions to form the thioacrylic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Potential use in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)propionic acid: Similar structure but with a propionic acid group instead of acrylic acid.

    3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)butyric acid: Similar structure but with a butyric acid group.

Uniqueness

The uniqueness of 3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

(E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-3-(4-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C19H17N3O3S/c1-13-20-19(22-21-13)26-17(18(23)24)11-14-7-9-16(10-8-14)25-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,24)(H,20,21,22)/b17-11+

InChI Key

UYXCSEHUAJNVQT-GZTJUZNOSA-N

Isomeric SMILES

CC1=NC(=NN1)S/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)O

Canonical SMILES

CC1=NC(=NN1)SC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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